3-Bromo-2-propoxypyridine

Descripción general

Descripción

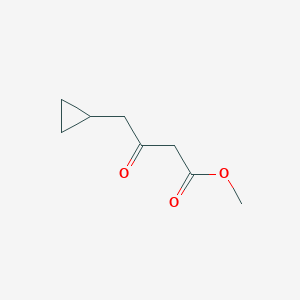

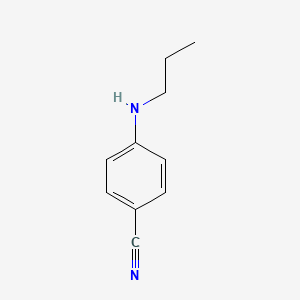

“3-Bromo-2-propoxypyridine” is a chemical compound with the CAS Number: 760207-92-9 and a molecular weight of 216.08 . It has the IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 229.7±20.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The index of refraction is 1.528 . The molar refractivity is 48.0±0.3 cm³ . The polar surface area is 22 Ų . The polarizability is 19.0±0.5 10^-24 cm³ . The surface tension is 38.5±3.0 dyne/cm . The molar volume is 155.9±3.0 cm³ .

Aplicaciones Científicas De Investigación

1. Synthesis and Reactivity in Organic Chemistry

3-Bromo-2-propoxypyridine is a versatile compound in organic synthesis. For instance, it is used in the preparation of hypervalent iodine(V) reagents. These reagents, including 2-iodyl-3-propoxypyridine, are utilized for oxidation of sulfides and alcohols. The reduced form of this reagent, 2-iodo-3-propoxypyridine, can be separated and recovered from the reaction mixture, demonstrating its recyclability and efficiency in organic transformations (Yoshimura et al., 2011).

2. Applications in Material Science

In material science, the structural properties of pyridine derivatives, including those similar to this compound, are explored. For example, the study of molecular structures, hydrogen bonding, and electrostatic interactions in pyridine compounds provides insights into the behavior of these molecules in various states. Such studies are crucial for understanding and designing materials with specific properties (Dega-Szafran et al., 2001).

3. Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of this compound are used as intermediates in the synthesis of biologically active compounds. Their structural versatility allows for the creation of various compounds, potentially useful in drug development. For example, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction has been studied for their potential as pharmaceuticals (Ahmad et al., 2017).

4. Catalysis and Surface Science

The study of surface chemistry and catalysis also employs pyridine derivatives. For instance, the generation of Brønsted and Lewis acid sites on the surface of silica by adding dopant cations is a significant area of research. These studies are important for understanding and enhancing the catalytic properties of materials, which can be applied in various chemical processes (Connell & Dumesic, 1987).

5. Electrochemistry

This compound and its derivatives have applications in electrochemistry as well. An example is the electrochemical radical cyclization of bromo acetals, which is a crucial reaction in synthetic chemistry. The reaction, developed using chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode, demonstrates the utility of pyridine derivatives in facilitating electrochemical processes (Inokuchi et al., 1994).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that its primary targets could be the transition metals used in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 3-Bromo-2-propoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, its action facilitates the formation of carbon–carbon bonds , enabling the synthesis of complex organic compounds.

Análisis Bioquímico

Biochemical Properties

3-Bromo-2-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving pyridine derivatives, which are crucial in many biochemical pathways . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, this compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target molecules. For example, this compound may inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism . For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization within the nucleus can affect gene expression and other nuclear processes .

Propiedades

IUPAC Name |

3-bromo-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGFTJAQHGGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626650 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760207-92-9 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)